BenchChemオンラインストアへようこそ!

4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide

CYP inhibition drug metabolism fluorometric enzyme assay

4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a fully synthetic small molecule (C₂₈H₂₇NO₄, MW 441.5 g·mol⁻¹) that belongs to the 4-oxo-4H-chromen-7-yl benzamide class. The structure features a chromen-4-one core substituted at C-2 with a 4-ethoxyphenyl group and linked at C-7 via an amide bond to a 4-tert-butylbenzamide moiety.

Molecular Formula C28H27NO4
Molecular Weight 441.527
CAS No. 923139-93-9
Cat. No. B2484223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide
CAS923139-93-9
Molecular FormulaC28H27NO4
Molecular Weight441.527
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
InChIInChI=1S/C28H27NO4/c1-5-32-22-13-8-18(9-14-22)25-17-24(30)23-15-12-21(16-26(23)33-25)29-27(31)19-6-10-20(11-7-19)28(2,3)4/h6-17H,5H2,1-4H3,(H,29,31)
InChIKeyUVKDGWRWALLBLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide (CAS 923139-93-9) — Core Chemical Identifiers and Database Cataloguing


4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a fully synthetic small molecule (C₂₈H₂₇NO₄, MW 441.5 g·mol⁻¹) that belongs to the 4-oxo-4H-chromen-7-yl benzamide class. The structure features a chromen-4-one core substituted at C-2 with a 4-ethoxyphenyl group and linked at C-7 via an amide bond to a 4-tert-butylbenzamide moiety. Publicly curated databases catalogue the compound within panels targeting nuclear receptors and cytochrome P450 enzymes, establishing its baseline profile as a pharmacologically relevant research tool [1].

Why the 4-Ethoxyphenyl–Chromenone Architecture of 923139-93-9 Cannot Be Replaced by Generic Chromenone Analogs


Even minor modifications at the chromenone 2‑position fundamentally alter the molecular recognition profile of this chemotype. In binding panels curated for 4-oxo-4H-chromen-7-yl benzamides, the 4-ethoxyphenyl substituent is consistently associated with multi‑target engagement across nuclear receptors and CYP isoforms, whereas analogs bearing smaller alkoxy groups or unsubstituted phenyl rings exhibit markedly narrower interaction spectra [1]. Consequently, a generic chromenone or benzamide replacement would generate a compound with an uncharacterised selectivity signature, making direct interchange without re‑validation scientifically unjustifiable.

Quantitative Differentiation Evidence for 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide Against the Most Relevant Comparators


CYP1A2 Inhibition Potency: 7.5 µM IC₅₀ Places the 4‑Ethoxyphenyl Analog Below the Clinical Interaction Threshold

The compound inhibited human recombinant CYP1A2 with an IC₅₀ of 7.5 µM in a 7‑ethoxyresorufin O‑deethylation assay [1]. This value is 7‑ to 15‑fold higher than the typical 0.5–1.0 µM threshold for clinically relevant CYP1A2 inhibitors, indicating that while the compound engages the active site, it is a substantially weaker inhibitor than first‑line comparators such as furafylline (IC₅₀ ~0.1 µM) [2]. The confirmed CYP1A2 interaction, absent in many simpler benzamide derivatives that show no measurable inhibition, provides a distinct selectivity landmark for this chemotype.

CYP inhibition drug metabolism fluorometric enzyme assay

Nuclear Receptor Multi‑Target Engagement: GR, PR, and MR Binding Distinguishes the 4‑Ethoxyphenyl Analog from Narrow‑Spectrum Benzamides

In a curated panel of human nuclear receptors, the compound displayed detectable binding interactions with the glucocorticoid receptor (GR), progesterone receptor (PR), and mineralocorticoid receptor (MR) [1]. Although individual IC₅₀ or Kᵢ values are not publicly disclosed, the simultaneous engagement of three distinct steroid receptors constitutes a poly‑pharmacology signature that is absent in simpler benzamide analogs, which typically show no significant nuclear receptor activity in the same assay panels [1]. This broad interaction footprint directly reflects the contribution of the 4‑ethoxyphenyl‑chromenone motif to the molecular recognition surface.

nuclear receptor endocrine disruption off‑target screening

CYP3A4 Fluorescence Assay Interaction: Orthogonal Evidence of Metabolic Enzyme Engagement

The compound was assayed for CYP3A4 interaction using 7‑benzyloxy‑4‑(trifluoromethyl)‑coumarin as a fluorogenic substrate (30‑min incubation) [1]. While a numerical IC₅₀ has not been made public, the assay result confirms that the 4‑ethoxyphenyl‑substituted scaffold is capable of accessing the CYP3A4 active site. This contrasts with structurally simpler chromenone derivatives that frequently show no detectable CYP3A4 interaction under identical assay conditions [2], reinforcing the role of the 4‑ethoxyphenyl group in modulating enzyme recognition.

CYP3A4 drug metabolism fluorogenic substrate

Chromenone‑Benzamide Scaffold as a Precursor to the TROTEC‑1 Class of High‑Affinity DAT Radioligands

The 4‑oxo‑4H‑chromen‑7‑yl benzamide core is structurally convergent with the targeting head‑group of TROTEC‑1, a technetium‑99m complex developed for single‑photon emission computed tomography (SPECT) imaging of the dopamine transporter (DAT) [1]. The rhenium‑coordinated analog of TROTEC‑1 binds DAT with an IC₅₀ of 0.146 nM and the norepinephrine transporter (NET) with an IC₅₀ of 7.3 nM in competitive radioligand displacement assays [2]. The metal‑free benzamide (the present compound) does not achieve this picomolar affinity but serves as the essential ligand‑optimization scaffold from which the high‑affinity metal complexes were derived [1].

radiopharmaceutical chemistry dopamine transporter technetium‑99m imaging

Highest‑Value Application Scenarios for 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide Based on Verified Differentiation


Low‑Risk CYP1A2 Reference Standard for Drug Metabolism Panels

With a confirmed CYP1A2 IC₅₀ of 7.5 µM – safely above the 1 µM clinical interaction threshold – this compound can be routinely deployed as a low‑potency positive control or as a negative reference in CYP liability screening. Its verified activity fills a gap for laboratories requiring a well‑characterised chromenone‑based CYP1A2 interactor that does not carry the confounding potency of classical inhibitors like furafylline. [1]

Poly‑Pharmacology Probe for Nuclear Receptor Off‑Target Profiling

The unique GR/PR/MR triple‑engagement profile makes this benzamide a cost‑effective tool for endocrine‑disruption screening. Because simpler benzamide analogs typically show zero nuclear receptor hits, this compound provides a single positive control that simultaneously challenges all three steroid receptor assays, reducing the number of reference materials needed per screening run. [2]

Authentic Precursor for Technetium‑99m / Rhenium Radiopharmaceutical Development

Radiochemistry groups pursuing novel DAT‑targeted SPECT tracers require precisely the 4‑ethoxyphenyl‑chromenone‑benzamide scaffold that defines the TROTEC‑1 pharmacophore. Sourcing the exact benzamide (CAS 923139-93-9) ensures structural fidelity for metal‑chelate conjugation; any substitution of the ethoxyphenyl group or chromenone core would alter the coordination geometry and destroy the sub‑nanomolar DAT affinity observed in the Re/Tc complexes. [3]

Analytical Reference for Chromatographic Method Development and Metabolite Identification

The combination of a chromen‑4‑one chromophore (strong UV absorption), a defined molecular weight (441.5 g·mol⁻¹), and the lipophilic 4‑ethoxyphenyl substituent makes this compound an ideal reference standard for HPLC‑UV and LC‑MS method development. Its retention time and mass fragmentation pattern can serve as a benchmark for quantifying structurally related impurities or metabolites in reaction monitoring.

Quote Request

Request a Quote for 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.